molecular formula C24H22ClN3OS B2973938 2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime CAS No. 478041-80-4

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime

Cat. No. B2973938
CAS RN: 478041-80-4
M. Wt: 435.97
InChI Key: WHSXIYYTOJLSJB-VULFUBBASA-N
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Description

The compound “2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime” is an imidazothiazole derivative . It is a part of a new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues .


Synthesis Analysis

The synthesis of similar compounds involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound can be determined using spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HRMS .

Mechanism of Action

The mechanism of action of this compound could be evaluated through molecular docking studies. These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus .

Future Directions

The future directions for this compound could be in the discovery of potent drug candidates. The docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-N-[(3-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3OS/c1-16-5-4-6-17(13-16)15-29-26-14-21-23(18-9-11-19(25)12-10-18)27-24-28(21)20-7-2-3-8-22(20)30-24/h4-6,9-14H,2-3,7-8,15H2,1H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSXIYYTOJLSJB-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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